![molecular formula C13H11ClO B1601015 (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No. 22494-48-0](/img/structure/B1601015.png)
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
“(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is a derivative of biphenyl, which is a compound that consists of two connected phenyl rings . The compound has a chlorine atom attached to one of the phenyl rings .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo nucleophilic aromatic substitution include the presence of a strong base and a good leaving group .Molecular Structure Analysis
The molecular formula of “(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is C13H11ClO . It consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a methanol group attached to the other .Chemical Reactions Analysis
The compound, being an aryl halide, can undergo various types of reactions, including electrophilic aromatic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.679 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 379.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Crystallographic Studies
Losartan Characterization : Tessler and Goldberg (2004) characterized 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, revealing a perfectly ordered structure stabilized by hydrogen bonding (Tessler & Goldberg, 2004).
Trityl Losartan : Sieroń et al. (2004) described the crystallization of a compound related to losartan, emphasizing differences in the orientations of the rings in the biphenylyltetrazole moieties (Sieroń et al., 2004).
Chemical Synthesis
Propanol Resolution : Gizur et al. (1996) resolved racemic 1,3-disubstituted propanols, including a compound structurally similar to (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, demonstrating the potential for chiral resolution in such compounds (Gizur et al., 1996).
Photolysis Study : Shi, Okamoto, and Takamuku (1991) studied the photolysis of compounds including 1-biphenyl-4-yl-1,1-diarylalkanes, highlighting the chemical transformations possible with biphenyl derivatives (Shi et al., 1991).
Material Science
- Film Properties and Photosensitivity : Dikusar et al. (2007) investigated the film properties and photosensitivity of biphenyl-substituted azomethines, derived from ethers and esters of the vanillin series, emphasizing the potential applications in materials science (Dikusar et al., 2007).
Biocatalysis
- Biocatalytic Synthesis : Chen et al. (2021) synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a liquid-liquid biphasic microreaction system, demonstrating an efficient, green, and economical synthesis method (Chen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQMBTWYIRYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509530 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
22494-48-0 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.